Methyl 1-(2-bromophenyl)sulfonylpiperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-bromophenyl)sulfonylpiperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromophenyl)sulfonylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with bromobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-bromophenyl)sulfonylpiperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-bromophenyl)sulfonylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 1-(2-bromophenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A related compound used in similar applications.
Ethyl 4-(4-methylpyridin-2-yl)aminopiperidine-1-carboxylate: Another piperidine derivative with comparable properties.
Uniqueness
Methyl 1-(2-bromophenyl)sulfonylpiperidine-4-carboxylate is unique due to the presence of the bromobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
methyl 1-(2-bromophenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPUHMYZDOQRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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